1,1,1-Tris(4-hydroxyphenyl)ethane

Descripción general

Descripción

1,1,1-Tris(4-hydroxyphenyl)ethane (TETP) is a chemical that is used in wastewater treatment . It is a trifunctional phenol compound that can be used as a cross-linking or branching agent for various polymers such as polycarbonates, epoxy resins, polyesters, adhesives, and coatings .

Synthesis Analysis

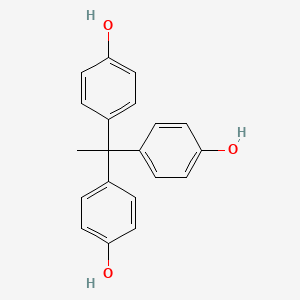

The synthesis of 1,1,1-Tris(4-hydroxyphenyl)ethane involves the reaction of phenol with 2,4-pentanedione in the presence of sulfuric acid and at least one mercapto sulfonic acid such as 3-mercaptopropanesulfonic acid as a promoter .Molecular Structure Analysis

The molecular formula of 1,1,1-Tris(4-hydroxyphenyl)ethane is C20H18O3 . It has a molecular weight of 306.36 .Chemical Reactions Analysis

1,1,1-Tris(4-hydroxyphenyl)ethane is known to be soluble in methanol and insoluble in water . It is incompatible with oxidizing agents .Physical And Chemical Properties Analysis

1,1,1-Tris(4-hydroxyphenyl)ethane appears as a white to almost white crystalline powder . It has a melting point of 246-248 °C and a predicted boiling point of 531.8±45.0 °C . The predicted density is 1.252±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis of Degradable Polymers

THPE is utilized in the synthesis of degradable polymers. By reacting with divinyl ether compounds, THPE forms gels containing acetal groups that exhibit significant mechanical properties and can be hydrolytically degraded . These materials have potential applications as drug carriers or sensors for humidity and water due to their degradable nature.

Production of Alkyd and Polyester Resins

THPE serves as an intermediate in the production of alkyd and polyester resins . These resins are widely used in coatings, paints, and reinforced plastics, offering durability and resistance to environmental conditions.

Powder Coating Resins

In the realm of powder coatings, THPE is an important intermediate. Powder coatings are used for their aesthetic finish and protective qualities, providing a more durable and environmentally friendly alternative to conventional liquid paints .

Synthetic Lubricants

THPE is involved in the production of synthetic lubricants based on polyol esters . These lubricants are essential for high-performance applications where conventional lubricants might fail, such as in aviation and automotive industries.

Stabilizers for Plastics

The compound plays a role in stabilizing plastics, enhancing their resistance to degradation from light, heat, and oxidation. This application is crucial for extending the life of plastic products and improving their performance .

Plasticizers and Pigment Coatings

As a chemical intermediate, THPE is used in the formulation of plasticizers and pigment coatings . Plasticizers increase the plasticity or fluidity of materials, while pigment coatings are essential for coloring and protecting surfaces.

Safety And Hazards

Propiedades

IUPAC Name |

4-[1,1-bis(4-hydroxyphenyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c1-20(14-2-8-17(21)9-3-14,15-4-10-18(22)11-5-15)16-6-12-19(23)13-7-16/h2-13,21-23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPSWMCDEYMRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2037712 | |

| Record name | 4,4',4''-Ethane-1,1,1-triyltriphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White to tan odorless powder; [DuPont MSDS] | |

| Record name | Phenol, 4,4',4''-ethylidynetris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Tris(4-hydroxyphenyl)ethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21799 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1,1,1-Tris(4-hydroxyphenyl)ethane | |

CAS RN |

27955-94-8 | |

| Record name | Tris(4-hydroxyphenyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27955-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Tris(4-hydroxyphenyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027955948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4',4''-ethylidynetris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4',4''-Ethane-1,1,1-triyltriphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2037712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-(ethan-1,1,1-triyl)triphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 4,4',4''-ethylidynetris | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-TRIS(4-HYDROXYPHENYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25K43J16E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of THPE?

A1: THPE has the molecular formula C20H18O3 and a molecular weight of 306.36 g/mol.

Q2: Is there any spectroscopic data available to confirm the structure of THPE?

A2: Yes, THPE has been characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide information about the number and types of hydrogen and carbon atoms in THPE, respectively, confirming its structure. []

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectra reveal the presence of characteristic functional groups in THPE, such as O-H stretching and C-O stretching vibrations. [, ]

- Mass Spectrometry (MS): MS techniques like MALDI-TOF have been used to analyze the molecular weight and fragmentation pattern of THPE and its derivatives. [, , ]

Q3: What are some notable applications of THPE in material science?

A3: THPE's trifunctionality makes it a desirable building block for various polymers, including:

- Poly(ether ketone)s: THPE reacts with difluorobenzophenone to create poly(ether ketone)s with tunable properties. The resulting polymers exhibit good thermal stability and moderate molecular weight. []

- Poly(ether imide)s: THPE can be converted to a trisamine monomer, which can be used to synthesize long-chain branched poly(ether imide)s (LCB-PEIs). These LCB-PEIs display enhanced melt viscosity and thermal stability compared to linear analogs, indicating potential for melt processing. []

- Polycarbonates: THPE serves as a branching agent in the synthesis of branched BPA polycarbonates with high shear sensitivity. [] It has also been used to synthesize hyperbranched polycarbonates with controlled molecular architecture. []

- Polyurethane Aerogels: When combined with tris(4-isocyanatophenyl)methane, THPE forms hyperbranched polyurethane aerogels. The resulting materials can range from flexible to rigid based on monomer concentration, offering diverse material properties. []

Q4: Does THPE exhibit any catalytic properties?

A5: While THPE itself is not a catalyst, it can be modified to incorporate catalytic moieties. For example, attaching a concave pyridine unit to THPE-based dendrimers creates a system with multiple catalytic sites. These dendrimer-fixed concave pyridines can act as selective catalysts in base-catalyzed reactions, such as the addition of alcohols to diphenylketene. []

Q5: Have there been any computational studies involving THPE?

A5: While specific computational studies on THPE itself were not detailed in the provided research papers, computational methods are likely employed in:

Q6: How do structural modifications of THPE affect its properties?

A6: Modifying THPE's structure significantly impacts its characteristics and applications. For instance:

- Introducing Functional Groups: Adding functional groups, like sulfonic acid groups via alkylation with sultones, modifies the properties of the resulting polymers. [, ] These modifications can alter solubility, reactivity, and potential applications.

- Varying the Core Structure: Replacing the ethane core with other linking groups, such as sulfur or sulfone, influences the hydrogen bonding patterns and packing arrangements in THPE derivatives. These variations lead to different crystal structures and material properties. [, , ]

Q7: Are there any alternative compounds to THPE for specific applications?

A7: Yes, depending on the desired application, several alternatives to THPE exist. These include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1294638.png)

![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)